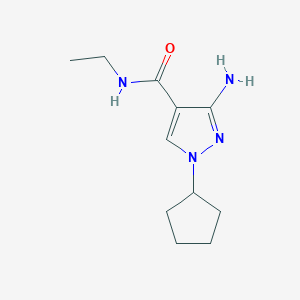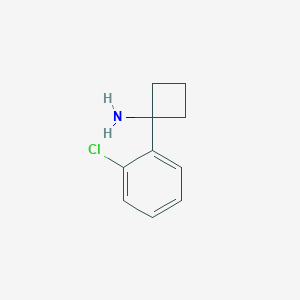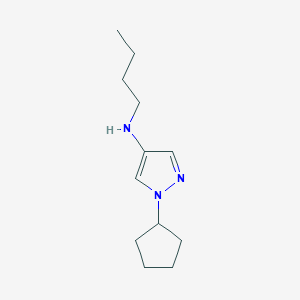
2-(Boc-amino)-1-(1-azepanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-1-(1-azepanyl)ethanone is a synthetic organic compound that features a Boc-protected amino group and an azepane ring. The Boc group, or tert-butoxycarbonyl, is commonly used in organic synthesis to protect amines from unwanted reactions. The azepane ring is a seven-membered nitrogen-containing heterocycle, which is often found in various pharmaceutical compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-1-(1-azepanyl)ethanone typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Azepane Ring: The azepane ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The protected amino group is then coupled with an appropriate acylating agent to form the ethanone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-1-(1-azepanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-1-(1-azepanyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-1-(1-piperidinyl)ethanone: Similar structure with a piperidine ring instead of an azepane ring.
2-(Boc-amino)-1-(1-morpholinyl)ethanone: Contains a morpholine ring.
2-(Boc-amino)-1-(1-pyrrolidinyl)ethanone: Features a pyrrolidine ring.
Uniqueness
2-(Boc-amino)-1-(1-azepanyl)ethanone is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The seven-membered ring can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(azepan-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-10-11(16)15-8-6-4-5-7-9-15/h4-10H2,1-3H3,(H,14,17) |
InChI Key |
ZGIACHHXIAFWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730129.png)
![4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11730130.png)

![Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate](/img/structure/B11730138.png)
![3-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730139.png)

![ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate](/img/structure/B11730162.png)
![Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B11730165.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730175.png)
![1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730189.png)
![1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730198.png)
![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11730212.png)
